molecular formula C19H21N5O B2853159 2-Methyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline CAS No. 2379974-83-9

2-Methyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline

Cat. No.: B2853159
CAS No.: 2379974-83-9
M. Wt: 335.411
InChI Key: UGSNRNUCCFUZOR-UHFFFAOYSA-N
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Description

2-Methyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a pyrimidin-2-yloxymethyl group and a piperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Substitution with Pyrimidin-2-yloxymethyl Group: The pyrimidin-2-yloxymethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinoxaline core with a pyrimidin-2-yloxymethyl halide in the presence of a base such as potassium carbonate.

    Introduction of the Piperidin-1-yl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Pyrimidin-2-yloxymethyl halide in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced quinoxaline derivatives.

Scientific Research Applications

2-Methyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyrimidine moiety and have been studied for their biological activities.

    Piperidinyl Quinoxalines: Compounds with similar piperidinyl and quinoxaline structures.

Uniqueness

2-Methyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-methyl-3-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-14-18(23-17-8-3-2-7-16(17)22-14)24-11-4-6-15(12-24)13-25-19-20-9-5-10-21-19/h2-3,5,7-10,15H,4,6,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSNRNUCCFUZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCCC(C3)COC4=NC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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